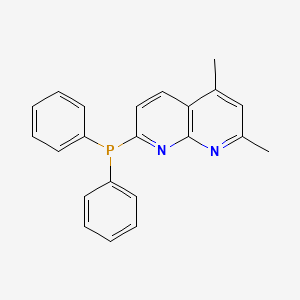
7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine is a complex organic compound that features a naphthyridine core substituted with diphenylphosphanyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethyl-1,8-naphthyridine with diphenylphosphine chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the naphthyridine core.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine largely depends on its role as a ligand in coordination chemistry. It can coordinate with metal ions through the phosphanyl and naphthyridine groups, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved include metal centers in enzymes or synthetic catalysts, where the compound acts to enhance reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Bis(diphenylphosphino)methane
- 1,2-Bis(diphenylphosphino)benzene
- 1,3-Bis(diphenylphosphino)propane
Uniqueness
7-(Diphenylphosphanyl)-2,4-dimethyl-1,8-naphthyridine is unique due to its naphthyridine core, which provides additional sites for functionalization and coordination compared to simpler phosphine ligands. This structural complexity allows for the formation of more diverse and potentially more active metal complexes, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
144101-82-6 |
|---|---|
Molecular Formula |
C22H19N2P |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(5,7-dimethyl-1,8-naphthyridin-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C22H19N2P/c1-16-15-17(2)23-22-20(16)13-14-21(24-22)25(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3 |
InChI Key |
JJXUNKDISCIRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)P(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















